molecular formula C41H65FeN10O14 B096856 Ferrimycin A1 CAS No. 15319-50-3

Ferrimycin A1

Cat. No.: B096856
CAS No.: 15319-50-3
M. Wt: 977.9 g/mol
InChI Key: NQVNPJGERCVAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Synthetic routes for Ferrimycin A1 are not widely documented, but it is typically isolated from natural sources.
    • Industrial production methods involve fermentation of Streptomyces galilaeus cultures, followed by extraction and purification.
  • Chemical Reactions Analysis

    • Ferrimycin A1 undergoes various reactions:

        Oxidation: It can be oxidized under specific conditions.

        Reduction: Reduction reactions may modify its structure.

        Substitution: Some functional groups can be substituted.

    • Common reagents include oxidizing agents, reducing agents, and nucleophiles.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • Ferrimycin A1’s mechanism involves binding to iron and interfering with bacterial iron uptake systems.
    • It may inhibit protein synthesis, affecting bacterial growth and survival.
  • Comparison with Similar Compounds

    • Ferrimycin A1 is unique due to its iron content and specific antibacterial activity.
    • Similar compounds include other sideromycins like danomycin, which share iron-dependent mechanisms.

    Biological Activity

    Ferrimycin A1 is a sideromycin antibiotic derived from ferrioxamine B, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

    This compound functions primarily as a protein synthesis inhibitor . It achieves this by interfering with the incorporation of amino acids into proteins, specifically targeting the seryl-tRNA synthetase in bacterial cells. This was demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to this compound .

    Key Findings:

    • Inhibition of Protein Synthesis : The compound inhibits the incorporation of radiolabeled phenylalanine into proteins in bacterial cells, confirming its role as a selective inhibitor of protein biosynthesis .
    • Transport Mechanism : this compound is taken up by bacteria through specific siderophore transport systems, allowing it to effectively enter bacterial cells and exert its antibacterial effects .

    Efficacy Against Bacterial Strains

    This compound exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

    Bacterial Strain MIC (μM) Notes
    Staphylococcus aureus0.25Effective against both methicillin-sensitive and resistant strains .
    Escherichia coli2.0Shows moderate efficacy; uptake via ferrioxamine transport system .
    Acinetobacter baumannii0.5High potency; transport influenced by iron availability .

    Case Studies and Research Findings

    Several studies have highlighted the biological activity and potential applications of this compound:

    • In Vivo Efficacy : In animal models, this compound demonstrated effective antibacterial properties against infections caused by S. aureus and other pathogens. The compound's ability to inhibit protein synthesis was linked to reduced bacterial load in infected tissues .
    • Resistance Development : Despite its efficacy, there is a noted rapid development of resistance among certain bacterial strains when exposed to this compound over extended periods. This resistance is attributed to the structural similarities between this compound and other siderophores like ferrioxamine B, which may facilitate the conversion of this compound into less effective forms .
    • Comparative Studies : Research comparing this compound with other antibiotics revealed that it maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy .

    Properties

    CAS No.

    15319-50-3

    Molecular Formula

    C41H65FeN10O14

    Molecular Weight

    977.9 g/mol

    IUPAC Name

    iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate

    InChI

    InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3

    InChI Key

    NQVNPJGERCVAPV-UHFFFAOYSA-N

    SMILES

    CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3]

    Canonical SMILES

    CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3]

    Synonyms

    ferrimycin A dihydrochloride
    ferrimycin A1

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.